molecular formula C15H24N4O3 B6930429 N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6930429
M. Wt: 308.38 g/mol
InChI Key: DGVUKFJCBBRCFH-UHFFFAOYSA-N
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Description

N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide is a complex compound with potential uses across various scientific fields. The presence of multiple functional groups and a cyclopropane ring suggest a multifaceted reactivity profile.

Properties

IUPAC Name

N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-10(21-2)14-17-13(22-18-14)9-19-7-5-12(6-8-19)16-15(20)11-3-4-11/h10-12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVUKFJCBBRCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CN2CCC(CC2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide typically involves several steps:

  • Construction of the oxadiazole ring: : This can be achieved through the reaction of appropriate nitriles with hydrazines under acidic conditions.

  • Formation of piperidine derivative: : This requires nucleophilic substitution on a piperidine ring, often using halides or sulfonates.

  • Attachment of cyclopropanecarboxamide: : This is usually done via amide bond formation, often utilizing carbodiimide coupling reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may employ automated synthesis platforms, ensuring precise control over reaction parameters such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound could undergo oxidation, particularly at the methoxyethyl group.

  • Reduction: : Potential reduction of the oxadiazole ring to form hydrazones or amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions may occur, given the presence of various functional groups.

Common Reagents and Conditions Used in These Reactions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Acidic or basic catalysis, depending on the specific transformation required.

Major Products Formed from These Reactions

  • Oxidation products: : Carboxylic acids, aldehydes, or ketones.

  • Reduction products: : Secondary amines, hydrazones.

  • Substitution products: : Varied, depending on the substituent introduced.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of more complex molecules, offering a versatile platform due to its reactive functional groups. Biology : Potential role in the study of enzyme inhibitors, given its complex structure. Medicine : Investigated for pharmacological properties, possibly as a candidate for drug development. Industry : Utility in materials science, potentially for creating specialized polymers or coatings.

Mechanism of Action

  • Binding to enzyme active sites: : Inhibiting enzyme activity through competitive or non-competitive means.

  • Modulating receptor interactions: : Interacting with biological receptors to alter signal transduction pathways.

  • Pathways involved: : Likely to be diverse, depending on the exact biological target, involving pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Compared to other compounds like N-[1-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide, the introduction of the methoxyethyl group significantly alters its chemical and biological properties. This compound stands out due to its:

  • Enhanced reactivity: : Additional sites for chemical reactions.

  • Unique biological activity: : Potential for different pharmacokinetic and pharmacodynamic profiles.

Similar Compounds

  • N-[1-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide

  • N-[1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide

  • N-[1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]butanecarboxamide

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